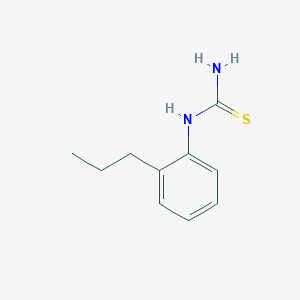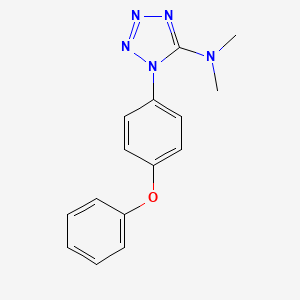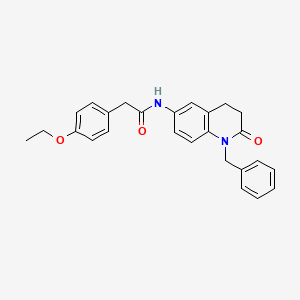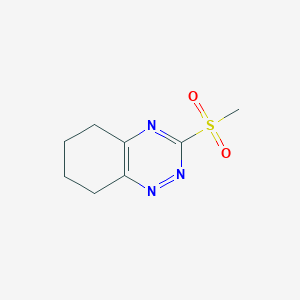
3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound with a unique structure that includes a cyclobutylmethoxy group attached to a dihydropyrazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of cyclobutylmethanol with a suitable pyrazinone precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used methods include:
Cyclization reactions: These involve the formation of the pyrazinone ring through intramolecular reactions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
作用机制
The mechanism of action of 3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Interacting with cellular components: Influencing cellular processes and functions.
相似化合物的比较
Similar Compounds
3-(Cyclobutylmethoxy)benzaldehyde: Shares the cyclobutylmethoxy group but differs in the core structure.
1-(2-(3-(Cyclobutylmethoxy)phenyl)-4-methylthiazol-5-yl)ethan-1-one: Contains a similar functional group but has a different overall structure.
Uniqueness
3-(Cyclobutylmethoxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of the cyclobutylmethoxy group with the dihydropyrazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(cyclobutylmethoxy)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-6-5-11-9(10(12)13)14-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZVCKYFNHIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Propyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2601968.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B2601972.png)
![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)
![N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)
![tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate](/img/structure/B2601980.png)


![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2601984.png)
